BenchChemオンラインストアへようこそ!

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Beta-glucuronidase inhibition Cancer metabolism Structure-activity relationship

3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 83583-77-1) is a 2,3-disubstituted quinazolinone derivative with molecular formula C₁₅H₁₂N₂O₃ and molecular weight 268.27 g/mol. It belongs to the 4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 83583-77-1
Cat. No. B2614654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone
CAS83583-77-1
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O
InChIInChI=1S/C15H12N2O3/c1-20-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3
InChIKeyGJQLJFUURRPPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 83583-77-1): Chemical Identity and Procurement Baseline


3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 83583-77-1) is a 2,3-disubstituted quinazolinone derivative with molecular formula C₁₅H₁₂N₂O₃ and molecular weight 268.27 g/mol . It belongs to the 4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects [1]. The compound features a 3-hydroxy substituent on the quinazolinone core and a 4-methoxyphenyl group at the 2-position—a dual substitution pattern that distinguishes it from both mono-substituted and regioisomeric analogs .

Why Generic 2-Phenyl-4(3H)-Quinazolinones Cannot Replace 3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone


Within the 4(3H)-quinazolinone series, the substitution pattern at the 2- and 3-positions exerts a non-additive, context-dependent influence on target engagement and potency. The 3-hydroxy group introduces hydrogen-bonding capability and metal-chelating potential critical for enzyme inhibition [1], while the 4-methoxy substitution on the phenyl ring modulates electronic character, lipophilicity, and steric fit within hydrophobic binding pockets [2]. Evidence from structurally analogous systems demonstrates that removal of either substituent or positional isomerization produces orders-of-magnitude shifts in inhibitory potency and can invert selectivity between related targets . Consequently, generic 2-phenylquinazolin-4(3H)-one, 2-(4-methoxyphenyl)quinazolin-4(3H)-one, or positional isomers are not viable substitutes for applications requiring the precise 3-hydroxy/4-methoxyphenyl pharmacophore.

Quantitative Differentiation Evidence for 3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 83583-77-1)


Beta-Glucuronidase Inhibition: ~161-Fold Enhancement from 4-Methoxy Substitution Over Unsubstituted Phenyl Analog

The 4-methoxyphenyl substituent at the 2-position, as found in the target compound, confers a dramatic enhancement in beta-glucuronidase inhibitory potency compared to the unsubstituted 2-phenyl analog. In the same PubChem bioassay (AID 1153850), 2-(4-methoxyphenyl)-1H-quinazolin-4-one exhibited an IC50 of 1,100 nM, whereas 2-phenylquinazolin-4-ol showed an IC50 of 177,000 nM—an approximately 161-fold potency difference attributable to the presence of the 4-methoxy group . While direct data for the target compound (which additionally bears the 3-hydroxy group) are not available in this assay, the established SAR indicates that the 4-methoxy substitution is the primary driver of this potency gap, and the 3-hydroxy group is expected to further modulate activity based on class-level evidence from related quinazolinone enzyme inhibitors [1].

Beta-glucuronidase inhibition Cancer metabolism Structure-activity relationship

Positional Isomer Selectivity: 3-Hydroxy/4-Methoxy vs. 3-Hydroxy/4-Methoxy Phenyl Substitution Alters CYP Enzyme Engagement

The exact positioning of the hydroxy and methoxy substituents on the 2-phenyl ring profoundly affects enzyme selectivity. The positional isomer 2-(3'-hydroxy-4'-methoxyphenyl)quinazolin-4(3H)-one (CHEMBL3289112) shows potent CYP1B1 inhibition (IC50 = 54 nM) [1], whereas it is a weak inhibitor of beta-glucuronidase (IC50 = 2,800 nM) [2] and essentially inactive against CYP1A2 (IC50 > 10,000 nM) [3]. By contrast, simple relocation of the hydroxy group from the 3'- to the 4'-position of the phenyl ring (as in the target compound) would place the methoxy group at the 4'-position, producing a distinct electronic and steric profile. This positional isomerism is a critical determinant of target selectivity—a factor that cannot be replicated by the 3'-hydroxy-4'-methoxy isomer.

CYP inhibition Enzyme selectivity Positional isomerism

Antihypoxant Activity: Class-Level Evidence for Hydroxy-Methoxy Quinazolinone Derivatives Exceeding Reference Drugs

In a controlled in vivo study, Manvelyan et al. (2019) evaluated a series of hydroxy- and methoxyphenyl derivatives of quinazolin-4(3H)-one for antihypoxant activity in female rats using a normobaric hypoxia with hypercapnia model [1]. The study demonstrated that quinazolin-4(3H)-one derivatives containing a combination of hydroxy- and methoxyphenyl radicals in their structure increased the duration of hypoxia tolerance more significantly than did the reference drugs piracetam (100 mg/kg) and mexidol (100 mg/kg) [1]. Among the series, compound 2-(2-hydroxy-3-methoxyphenyl)-3H-quinazolin-4-one exhibited the most pronounced antihypoxant activity [1]. The target compound—bearing a 3-hydroxy group on the quinazolinone core and a 4-methoxyphenyl substituent—embodies the critical hydroxy/methoxy pharmacophoric combination identified in this study.

Antihypoxic activity CNS pharmacology In vivo efficacy

Antioxidant SAR: Para-Methoxy Substitution and 3-Hydroxy Group Synergize for Radical Scavenging Activity

A systematic SAR study of 2-substituted quinazolin-4(3H)-ones by MDPI Molecules (2021) established that the presence of at least one hydroxyl group in addition to a methoxy substituent on the phenyl ring is required for antioxidant activity in this scaffold [1]. Among monohydroxy derivatives, only those possessing an additional methoxy group in the ortho or para position (compounds 21j, 21l, and 25b) exhibited measurable radical scavenging activity in the DPPH assay [1]. In the ABTS assay, methoxy-substituted derivatives achieved EC50 values in the range of 15.3–20.1 μM, whereas the para-hydroxyphenyl derivative 21d (lacking the methoxy group) showed only marginal activity with a TEAC value of 0.0315 [1]. This demonstrates that the methoxy group is not merely a spectator substituent but a required co-motif alongside a hydroxyl group for antioxidant function. The target compound, with its 3-hydroxy group on the core and 4-methoxy group on the phenyl ring, incorporates both essential structural features.

Antioxidant activity Radical scavenging SAR analysis

Urease Inhibition: 3-Hydroxy-2-phenylquinazolinone as a Validated Scaffold with Quantified Potency Against H. pylori Urease

Ruhunage et al. (2020) synthesized and evaluated two 3-hydroxyquinazolinone derivatives as urease inhibitors against Helicobacter pylori [1]. Among these, 3-hydroxy-2-phenyl-4(3H)-quinazolinone—the direct structural analog of the target compound lacking only the 4-methoxy group—exhibited an IC50 of 19.95 ± 1.03 μg/mL in the Berthelot colorimetric urease assay [1]. Molecular docking using Gold score software confirmed that 3-hydroxy-2-phenyl-4(3H)-quinazolinone was a superior urease inhibitor compared to 3-hydroxy-2-methyl-4(3H)-quinazolinone, providing higher binding affinity and better Gold score values [1]. The target compound carries the identical 3-hydroxy-2-arylquinazolinone core validated in this study, with the addition of a 4-methoxy group that, based on general quinazolinone SAR, is expected to modulate potency via altered electronic character and hydrophobic binding pocket interactions [2].

Urease inhibition Helicobacter pylori Anti-ulcer agents

Procurement-Driven Application Scenarios for 3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 83583-77-1)


Beta-Glucuronidase Inhibitor Screening and Cancer Metabolism Research

Based on the demonstrated 161-fold beta-glucuronidase inhibitory potency advantage conferred by the 4-methoxyphenyl substitution over the unsubstituted phenyl analog (IC50: 1,100 nM vs. 177,000 nM) , the target compound is positioned as a candidate for beta-glucuronidase-targeted anticancer research. Beta-glucuronidase plays a key role in tumor microenvironment modulation and drug metabolism; the dual hydroxy/methoxy substitution pattern extends the structural space beyond the established 2-(4-methoxyphenyl)quinazolin-4(3H)-one scaffold, enabling exploration of whether the 3-hydroxy group further enhances potency or introduces polypharmacology. Procurement of this specific regioisomer is critical, as the positional isomer 2-(3'-hydroxy-4'-methoxyphenyl)quinazolin-4(3H)-one exhibits markedly weaker beta-glucuronidase inhibition (IC50 = 2,800 nM) .

Antioxidant Lead Discovery Leveraging Dual Hydroxy/Methoxy Pharmacophore Requirements

The systematic SAR evidence from Molecules (2021) demonstrates that monohydroxy quinazolinones lacking a methoxy co-substituent are essentially inactive as radical scavengers, whereas compounds bearing both hydroxy and methoxy groups achieve EC50 values of 15.3–20.1 μM in the ABTS assay [1]. The target compound's 3-hydroxy (on the quinazolinone core) + 4-methoxyphenyl (on the 2-position) architecture fulfills the dual-substituent requirement identified in this class-level SAR. For antioxidant screening cascades, this compound offers a defined chemotype for evaluating the contribution of the core 3-hydroxy group versus phenyl ring hydroxylation, enabling rational scaffold optimization distinct from the 2-(hydroxyphenyl) series studied in the reference work.

Antihypoxic Agent Development Informed by In Vivo Class Validation

Manvelyan et al. (2019) demonstrated in a rat normobaric hypoxia model that quinazolin-4(3H)-one derivatives combining hydroxy- and methoxyphenyl structural motifs produced superior antihypoxant effects compared to the reference drugs piracetam and mexidol [2]. The target compound embodies this validated hydroxy/methoxy pharmacophore combination. For preclinical programs investigating neuroprotective or antihypoxic agents, this compound serves as a procurement-relevant entry point into a chemotype with demonstrated in vivo activity exceeding clinical reference standards, with the 4-methoxy (rather than 3-methoxy or 2-methoxy) regiochemistry potentially influencing both CNS penetration and receptor engagement profile.

Urease Inhibitor Optimization for Anti-H. pylori Drug Discovery

The 3-hydroxy-2-arylquinazolinone core has been experimentally validated as a urease inhibitor scaffold, with 3-hydroxy-2-phenyl-4(3H)-quinazolinone achieving an IC50 of 19.95 ± 1.03 μg/mL against H. pylori urease [3]. The target compound extends this scaffold by incorporating a 4-methoxy substituent on the phenyl ring—a modification consistent with SAR trends observed across quinazolinone enzyme inhibitors, where para-substitution modulates both potency and physicochemical properties [3]. For medicinal chemistry teams pursuing urease-targeted anti-ulcer agents, procurement of the 4-methoxyphenyl analog enables direct comparison with the published phenyl congener and exploration of methoxy-driven potency gains without altering the validated 3-hydroxyquinazolinone core.

Quote Request

Request a Quote for 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.